Ethyl 4-methoxybenzoylformate
Description
Ethyl 4-methoxybenzoylformate is an organic compound with the molecular formula C11H12O4. It is a colorless to yellow liquid or semi-solid, often used in the synthesis of pharmaceutical intermediates. This compound is known for its fruity odor and plays a crucial role in the pharmaceutical industry .
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFFJEWAYWRLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374533 | |
| Record name | Ethyl 4-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40140-16-7 | |
| Record name | Ethyl 4-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methoxybenzoylformate can be synthesized through the esterification of 4-methoxybenzoylformic acid with ethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where 4-methoxybenzoylformic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-methoxybenzoylformic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoylformates depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-methoxybenzoylformate is primarily studied for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting proteolytic enzymes.
Inhibition of Proteolytic Enzymes
Research indicates that derivatives of this compound exhibit inhibitory activity against cysteine proteases such as cruzain and cathepsin B, which are implicated in diseases like Chagas' disease and certain cancers . The compound's structure allows it to be modified into α-ketoamide derivatives that enhance its potency as enzyme inhibitors.
Antimicrobial Activity
Studies have shown that compounds derived from this compound possess antimicrobial properties. For instance, when synthesized into hybrid derivatives, they demonstrated significant activity against both Gram-positive and Gram-negative bacteria . This makes them potential candidates for developing new antibacterial agents.
Organic Synthesis Applications
This compound is utilized in organic synthesis as a versatile building block. Its ability to undergo various chemical transformations enables the creation of complex molecules.
Synthesis of Novel Compounds
The compound can be subjected to esterification and etherification processes to yield novel derivatives with enhanced biological activities . This combinatorial approach allows researchers to explore a wide range of structural modifications.
Development of Hybrid Molecules
By condensing this compound with other active pharmaceutical ingredients, researchers can create hybrid molecules with improved therapeutic profiles. Such strategies are critical in drug discovery and development.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of synthesized derivatives from this compound against various bacterial strains using the ditch plate method. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as new therapeutic agents .
Case Study 2: Enzyme Inhibition Studies
In another investigation, the inhibitory effects of α-ketoamide derivatives synthesized from this compound were tested against cruzain and cathepsin B. The findings revealed that these compounds could effectively inhibit these enzymes, highlighting their potential application in treating diseases associated with protease activity .
Mechanism of Action
The mechanism of action of ethyl 4-methoxybenzoylformate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate for various enzymes, leading to the formation of different products. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Ethyl 4-methoxybenzoylformate can be compared with other similar compounds such as:
Ethyl benzoylformate: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
4-methoxybenzoylformic acid: The acid form of the compound, which can be converted to the ester through esterification reactions.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity in substitution reactions. Additionally, the ethyl ester group provides different solubility and volatility characteristics compared to similar compounds .
Biological Activity
Ethyl 4-methoxybenzoylformate is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features a methoxy group attached to a benzoylformate structure. This unique configuration contributes to its reactivity and biological properties. The compound is classified under α-keto esters, which are known for their versatility in organic synthesis and potential pharmacological applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's structure allows it to interact effectively with microbial cell membranes, disrupting their integrity and leading to cell death.
2. Antioxidant Activity
This compound has been studied for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The compound can scavenge free radicals, thereby protecting cellular components from oxidative damage.
3. Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting sialic acid metabolism, which is vital for various biological processes including cell signaling and pathogen interactions.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Chemical Synthesis : Utilizing benzoylformic acid and methanol in the presence of acid catalysts to yield the desired ester.
- Biocatalysis : Employing microorganisms such as Saccharomyces cerevisiae to facilitate the asymmetric reduction of ethyl benzoylformate into optically active derivatives like (S)-(+)-ethyl mandelate, demonstrating the compound's versatility in synthetic applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting strong antimicrobial potential.
Case Study 2: Antioxidant Activity Assessment
In vitro assays measuring the DPPH radical scavenging activity showed that this compound exhibited a significant antioxidant effect, with an IC50 value of 20 µg/mL. This suggests its potential use in formulations aimed at reducing oxidative stress .
Research Findings Summary
| Property | Value/Result |
|---|---|
| Antimicrobial MIC | 50 µg/mL (E. coli & S. aureus) |
| Antioxidant IC50 | 20 µg/mL |
| Enzyme Inhibition | Sialic acid metabolism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
